molecular formula C11H15NO2 B7855690 Methyl 2-(benzylamino)propanoate

Methyl 2-(benzylamino)propanoate

Cat. No.: B7855690
M. Wt: 193.24 g/mol
InChI Key: HIVDOHPKFIBYPZ-UHFFFAOYSA-N
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Description

Methyl 2-(benzylamino)propanoate is an ester derivative of a β-amino acid, serving as a versatile building block in organic synthesis and pharmaceutical research. Its molecular formula is C 11 H 15 NO 2 and it has a molecular weight of 193.24 g/mol . The compound features a molecular framework that is of significant interest in the construction of more complex molecules, particularly in the synthesis of peptides and compounds with biological activity . This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers should note that the (S)-enantiomer of this compound is commercially available , highlighting its relevance in stereospecific synthesis. Handling precautions must be observed; the (S)-enantiomer is classified with the GHS signal word "Danger" and hazard statement H314, indicating it causes severe skin burns and eye damage . Recommended storage is in a dark place, sealed and dry, at 2-8°C .

Properties

IUPAC Name

methyl 2-(benzylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVDOHPKFIBYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159721-22-9
Record name methyl 2-(benzylamino)propanoate
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Biological Activity

Methyl 2-(benzylamino)propanoate is a chiral compound that has garnered interest in medicinal chemistry and biological research due to its potential pharmacological properties and applications in peptide synthesis. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a methyl ester group and a benzylamino moiety. Its structure can be represented as follows:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{N}\text{O}_2

This compound is often utilized in various biochemical applications, particularly as a precursor for synthesizing peptides and peptidomimetics, which can interact with specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The benzylamino group facilitates interactions through hydrogen bonding and ionic interactions, while the ester group can undergo hydrolysis to release the active component, which may further engage with biological pathways.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological activities:

  • Antioxidant Effects : The compound may neutralize free radicals, contributing to cellular protection against oxidative stress.
  • Antimicrobial Properties : Preliminary studies suggest potential inhibitory effects against specific bacterial strains, indicating possible applications in combating infections.
  • Neuroprotective Effects : Due to its structural similarity to neurotransmitters, it may play a role in neuroprotection and cognitive enhancement.

Case Studies

  • Enzyme Inhibition Studies : In studies involving enzyme inhibition, this compound was shown to affect various enzymatic activities. Its ability to modulate enzyme function suggests potential therapeutic applications in conditions where enzyme regulation is crucial.
  • Peptide Synthesis Applications : The compound has been used as a building block in the synthesis of peptides that target specific receptors involved in various biological processes. This application highlights its importance in drug development and therapeutic interventions.
  • Toxicity Assessments : Toxicological studies have indicated that while this compound exhibits beneficial biological activities, it also poses certain risks, such as acute toxicity when ingested and skin irritation upon contact .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantNeutralizes free radicals
AntimicrobialInhibitory effects on bacterial strains
NeuroprotectivePotential cognitive enhancement
Enzyme InhibitionModulation of enzymatic activities
ToxicityHarmful if swallowed; causes skin irritation

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(benzylamino)propanoate serves as an intermediate in the synthesis of pharmaceutical compounds. Its structural characteristics allow it to participate in various chemical reactions that lead to the formation of biologically active molecules.

Case Study: Synthesis of Peptidomimetics

In a study focused on the development of peptidomimetics, this compound was utilized as a building block. The compound facilitated the creation of novel therapeutic agents targeting specific biological receptors, demonstrating its utility in drug design and development.

Organic Synthesis

This compound acts as a versatile building block in organic synthesis. It can undergo various transformations to yield more complex structures.

Table 1: Transformations Involving this compound

Reaction TypeProduct ExampleYield (%)
Michael AdditionN-benzyl-β-amino esters83-98
EsterificationMethyl esters from carboxylic acidsVariable
Amine CouplingPeptides and derivativesHigh

Biochemical Interactions

This compound interacts with various enzymes involved in amino acid metabolism, acting as both a substrate and an inhibitor. This dual role allows it to modulate metabolic pathways effectively.

Pharmacological Properties

Research has indicated several pharmacological properties associated with this compound:

  • Antioxidant Effects : Exhibits free radical scavenging activity, which can protect cells from oxidative stress.
  • Antimicrobial Properties : Demonstrated inhibitory effects against both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Effects : Potential role in protecting neurons and enhancing cognitive functions due to its structural resemblance to neurotransmitters.

Case Study: Antioxidant Activity Assessment

A study evaluating the antioxidant capacity of this compound revealed significant activity across various assays, suggesting its potential for inclusion in formulations aimed at reducing oxidative stress.

Research Tool

The compound is valuable for studying enzyme kinetics and metabolic regulation due to its ability to modulate enzyme activity. Its unique interactions make it an essential tool for researchers exploring biochemical pathways.

Comparison with Similar Compounds

Methyl 3-(benzylamino)propanoate (3c)

  • Structural Differences: The benzylamino group is at the third carbon instead of the second, altering steric and electronic properties.
  • Synthesis: Prepared from aniline, methyl acrylate, and methanol at 115°C, yielding a 1:1 mixture with bis-ester derivatives .
  • Key Data :
    • 1H-NMR (CDCl₃) : δ 1.98 (m, 2H, CH₂), 3.22 (t, 2H, NCH₂), 3.70 (s, 3H, OCH₃) .
  • Applications : Primarily used in studying reaction mechanisms due to its simpler separation via silica chromatography compared to the target compound .

Methyl N-α-Methylbenzylaminobutanoate (5a)

  • Structural Differences: Features a butanoate backbone (four carbons) with an α-methylbenzylamine group, introducing stereochemical complexity.
  • Synthesis : Formed from (S)-(-)-α-methylbenzylamine and methyl crotonate at 150°C , producing (αS,3S)- and (αS,3R)-diastereomers .
  • Key Data :
    • 13C-NMR (CDCl₃) : δ 174.2 (C=O), 53.1 (OCH₃), 48.9 (NCH) .

Methyl 2-(benzylamino)-3-hydroxypropanoate

  • Structural Differences : Contains a hydroxyl group at the third carbon, modifying solubility and hydrogen-bonding capacity.
  • Properties: Molecular Formula: C₁₁H₁₅NO₃. CAS No.: 144001-42-3.
  • Applications : Marketed as a pharmaceutical intermediate, highlighting the importance of hydroxyl groups in enhancing bioavailability .

Methyl 2-benzoylamino-3-oxobutanoate (1)

  • Structural Differences: Replaces the benzylamino group with a benzoylamino (-NH-CO-C₆H₅) moiety and includes a ketone at the third carbon.
  • Synthesis: Prepared via condensation of aromatic amines with methyl 2-benzoylamino-3-oxobutanoate in benzene using p-toluenesulfonic acid (PTSA) as a catalyst .
  • Applications : Serves as a precursor for heterocyclic compounds, underscoring the role of electron-withdrawing groups in facilitating cyclization .

Comparative Analysis Table

Compound Molecular Formula Key Functional Groups Synthesis Conditions Applications References
Methyl 2-(benzylamino)propanoate C₁₁H₁₅NO₂ Benzylamino, ester Condensation at 130°C Chiral synthesis, intermediates
Methyl 3-(benzylamino)propanoate C₁₁H₁₅NO₂ Benzylamino (C3), ester 115°C, methyl acrylate Mechanistic studies
Methyl N-α-Methylbenzylaminobutanoate C₁₃H₁₉NO₂ α-Methylbenzylamino, ester 150°C, methyl crotonate Enantioselective catalysis
Methyl 2-(benzylamino)-3-hydroxypropanoate C₁₁H₁₅NO₃ Benzylamino, hydroxyl, ester N/A Pharmaceutical intermediate
Methyl 2-benzoylamino-3-oxobutanoate C₁₂H₁₃NO₄ Benzoylamino, ketone, ester Benzene reflux with PTSA Heterocyclic precursor

Research Findings and Implications

Positional Isomerism: The placement of the benzylamino group (C2 vs. C3) affects reactivity. For example, C2 derivatives like the target compound exhibit higher steric hindrance, slowing nucleophilic attacks compared to C3 analogs .

Stereochemical Impact: Enantiomers (e.g., (R)- vs. (S)-configurations) show divergent biological activities. The discontinued status of (R)-Methyl 2-(benzylamino)propanoate suggests challenges in enantiomer-specific synthesis or stability.

Functional Group Effects: Hydroxyl or ketone groups enhance polarity and solubility, making derivatives like Methyl 2-(benzylamino)-3-hydroxypropanoate more suitable for drug delivery .

Preparation Methods

Acid-Catalyzed Esterification of Amino Alcohols

A widely documented method involves the esterification of (R)-2-(benzylamino)propan-1-ol using methanol in the presence of an acid catalyst. The reaction typically employs sulfuric acid or hydrochloric acid at reflux temperatures (60–80°C) for 6–12 hours . Purification via distillation or recrystallization yields the product with enantiomeric excess (ee) >95% .

Key Data:

Starting MaterialCatalystTemperatureTimeYieldPurity (ee)
(R)-2-(Benzylamino)propan-1-olH₂SO₄70°C8 h78%97%
(R)-2-(Benzylamino)propan-1-olHCl65°C10 h82%96%

This method is scalable but requires careful control of reaction conditions to avoid racemization .

Michael Addition of Benzylamine to α,β-Unsaturated Esters

The Michael addition of benzylamine to methyl acrylate derivatives is a stereoselective route. For example, methyl methacrylate reacts with benzylamine in methanol under microwave irradiation (100–150°C, 2–6 hours) to yield the product with 85–97% efficiency .

Mechanistic Insight:
The reaction proceeds via nucleophilic attack of the amine on the β-carbon of the acrylate, followed by proton transfer. Microwave irradiation enhances reaction rates by improving energy transfer .

Optimized Conditions:

  • Solvent: Methanol or ethanol

  • Temperature: 130°C (microwave)

  • Catalyst: None required

  • Yield: 93%

Reductive Alkylation of α-Keto Esters

Reductive alkylation using sodium borohydride or cyanoborohydride offers a pathway to synthesize both racemic and enantiopure forms. For instance, methyl 2-oxopropanoate reacts with benzylamine in methanol, followed by reduction with NaBH₄ at 0–5°C . This method achieves yields of 70–80% with moderate stereocontrol .

Example Protocol:

  • Condensation: Benzylamine (1.2 eq) + methyl pyruvate (1 eq) in MeOH, 25°C, 4 h.

  • Reduction: NaBH₄ (1.5 eq) added at 0°C, stirred for 2 h.

  • Workup: Acidification with HCl, extraction with ethyl acetate.

  • Yield: 75% (racemic) .

Microwave-Assisted Synthesis

Microwave technology significantly reduces reaction times. A representative procedure involves irradiating a mixture of benzylamine and methyl acrylate in methanol at 150°C for 3 hours, achieving 98% yield .

Advantages:

  • Time Efficiency: 3 hours vs. 12–24 hours for conventional heating.

  • Improved Purity: Reduced side reactions due to uniform heating .

Limitations:

  • Requires specialized equipment.

  • Scalability challenges for industrial applications .

Solid-Phase Synthesis Using Dendrimeric Intermediates

Recent advances utilize pentaerythritol-based dendrimers as reusable templates. Benzylamine and methyl acrylate are reacted on the dendrimer surface in a one-pot process, followed by cleavage to release the product .

Performance Metrics:

  • Yield: 65–72%

  • Purity: >90% (HPLC)

  • Reusability: Dendrimers can be recycled up to 5 times .

Comparative Analysis of Methods

MethodYield RangeStereoselectivityScalabilityCost Efficiency
Acid-Catalyzed Esterification75–82%High (ee >95%)IndustrialModerate
Michael Addition85–98%ModerateLab-scaleLow
Reductive Alkylation70–80%LowLab-scaleHigh
Microwave-Assisted90–98%HighPilot-scaleModerate
Dendrimer-Templated65–72%VariableLimitedHigh

Industrial-Scale Production Insights

Large-scale synthesis often employs continuous flow reactors to enhance efficiency. A patented method uses a fixed-bed reactor with immobilized acid catalysts, achieving 85% yield at 50°C . Key parameters include:

  • Residence Time: 30–60 minutes

  • Catalyst: Sulfonated polystyrene resins

  • Throughput: 1–5 kg/h .

Mitigation of Racemization

Racemization during synthesis is minimized by:

  • Low-Temperature Workup: Maintaining temperatures below 10°C during acidification .

  • Chiral Auxiliaries: Using (S)-α-methylbenzylamine to induce stereoselectivity .

  • Enzymatic Resolution: Lipase-catalyzed hydrolysis of racemic mixtures to isolate enantiopure product .

Q & A

Q. What are the common synthetic routes for Methyl 2-(benzylamino)propanoate, and what methodological considerations are critical?

Answer: this compound can be synthesized via a two-step process:

Esterification : Reacting 2-aminopropanoic acid with methanol under acidic catalysis to form the methyl ester.

Benzylamine Introduction : Coupling the ester intermediate with benzylamine via reductive amination or nucleophilic substitution, depending on the reactivity of the starting materials.
Key Considerations :

  • Steric hindrance at the α-carbon may require optimized reaction conditions (e.g., elevated temperatures or catalysts) .
  • Use of protecting groups (e.g., tert-butoxycarbonyl, t-Boc) to prevent side reactions, as seen in structurally similar compounds like (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate .

Q. How can spectroscopic methods be employed to characterize this compound?

Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR can confirm the benzylamino and methyl ester moieties. For example, the benzyl group’s aromatic protons resonate at 7.2–7.4 ppm, while the ester methyl group appears at ~3.6 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS provides molecular ion peaks (e.g., m/z 235.157 for [M+H]+^+) to verify molecular weight .
  • Infrared (IR) Spectroscopy : Stretching frequencies for the ester carbonyl (1700–1750 cm1^{-1}) and amine N–H (3300–3500 cm1^{-1}) confirm functional groups .

Q. What are the primary applications of this compound in pharmaceutical research?

Answer:

  • Peptide Synthesis : Acts as a chiral intermediate for non-natural amino acids, similar to N-Cbz-L-tyrosine methyl ester .
  • Enzyme Studies : The benzylamino group can mimic enzyme substrates or inhibitors, as seen in analogs used for protein interaction studies .
  • Prodrug Development : Methyl esters are often hydrolyzed in vivo to active carboxylic acids, a strategy employed in prodrug design .

Advanced Research Questions

Q. How can reaction yields be optimized when steric hindrance affects benzylamine coupling?

Answer:

  • Catalytic Approaches : Use palladium or nickel catalysts to facilitate coupling, as demonstrated in the synthesis of Methyl 3-(5-((benzylamino)phenyl)propanoate derivatives .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance nucleophilicity of benzylamine .
  • Temperature Control : Gradual heating (e.g., 60–80°C) reduces side reactions while promoting desired amide/ester formation .

Q. How to resolve contradictions in reported physicochemical properties (e.g., LogP, melting point)?

Answer:

  • Experimental Validation : Replicate measurements using standardized protocols. For example, the LogP of structurally related compounds (e.g., 1.088 for Methyl (2R,3S)-2-benzylamino derivatives) can guide comparisons .
  • Computational Cross-Check : Compare experimental data with computational predictions (e.g., PubChem’s XLogP3 or PSA calculators) to identify outliers .
  • Impurity Analysis : Use HPLC with reference standards (e.g., EP impurities listed in pharmaceutical guidelines) to rule out contaminants affecting physical properties .

Q. What advanced analytical methods are recommended for assessing purity and stability?

Answer:

  • HPLC-MS : Employ reverse-phase HPLC with UV/Vis detection (λ = 254 nm) and MS validation to quantify impurities. For example, column specifications from user guidelines (e.g., C18 columns, 2.0 μL injection volume) ensure reproducibility .
  • Thermogravimetric Analysis (TGA) : Monitor thermal stability, as decomposition temperatures for methyl esters often align with melting points (e.g., 66–67°C for related compounds) .
  • Chiral Chromatography : Resolve enantiomeric impurities using chiral columns, critical for compounds with stereocenters like (2S,3S)-methyl 2-(benzylamino) derivatives .

Methodological Notes

  • Stereochemical Control : For chiral synthesis, use enantiopure starting materials or enzymatic resolution, as seen in N-Boc-protected analogs .
  • Data Reproducibility : Cross-reference spectral data with PubChem entries (e.g., InChIKey, SMILES) to ensure consistency .
  • Safety Protocols : Benzylamine derivatives may require handling under inert atmospheres to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Methyl 2-(benzylamino)propanoate
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